2-Bromo-2-propylpentanoic acid ethyl ester

Descripción general

Descripción

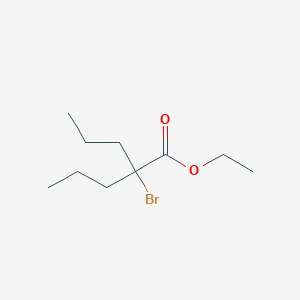

2-Bromo-2-propylpentanoic acid ethyl ester is an organic compound with the molecular formula C10H19BrO2. It is used in various chemical reactions and industrial applications due to its unique structure, which includes a bromine atom and an ester group. This compound is often utilized in organic synthesis and as an intermediate in the production of other chemicals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-2-propylpentanoic acid ethyl ester typically involves the bromination of 2-propylpentanoic acid followed by esterification. The reaction conditions often include the use of bromine and a suitable solvent, such as dichloromethane, under controlled temperature conditions. The esterification step involves reacting the brominated acid with ethanol in the presence of a catalyst like sulfuric acid .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining consistent quality and yield of the product .

Types of Reactions:

Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Nucleophilic Substitution: Triethylamine, dimethylformamide, and elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate in aqueous solution.

Major Products:

Substitution: Amino derivatives, thiol derivatives.

Reduction: Alcohols.

Oxidation: Carboxylic acids.

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

-

Intermediate in Chemical Reactions :

- 2-Bromo-2-propylpentanoic acid ethyl ester serves as a crucial intermediate in organic synthesis. It can be transformed into various compounds, including acetone and acetic anhydride, by undergoing nucleophilic substitutions or eliminations .

- It is particularly useful in synthesizing alkylamines and other functionalized compounds through transition-metal catalyzed reactions .

- Solvent for Organic Reactions :

Pharmaceutical Applications

- Synthesis of Therapeutic Agents :

- This compound is utilized in the preparation of E-2-propyl-2-pentenoic acid, a derivative of valproic acid. This derivative has shown promising results in preclinical studies for treating epilepsy without the hepatotoxic effects associated with traditional valproic acid treatments .

- The compound's derivatives have been investigated for their potential therapeutic effects, particularly concerning their safety profiles compared to existing medications .

Case Study 1: Valproic Acid Derivative Development

In a study exploring the therapeutic potential of E-2-propyl-2-pentenoic acid derived from this compound, researchers found that it exhibited comparable efficacy to valproic acid but with reduced hepatotoxicity. Animal tests demonstrated that this derivative did not induce liver damage or teratogenic effects, making it a safer alternative for epilepsy treatment .

Case Study 2: Organic Synthesis Optimization

A research group focused on optimizing the synthesis pathways involving this compound to enhance yield and selectivity for desired products. By employing different reaction conditions and catalysts, they successfully improved the efficiency of converting this ester into various alkene derivatives, showcasing its utility as a versatile building block in organic synthesis .

Data Table: Applications Overview

| Application Area | Description | Examples/Outcomes |

|---|---|---|

| Organic Synthesis | Intermediate for synthesizing other chemicals | Acetone, acetic anhydride |

| Pharmaceutical Development | Precursor for therapeutic agents | E-2-propyl-2-pentenoic acid (anti-epileptic) |

| Solvent | Medium for various organic reactions | Facilitates nucleophilic substitutions |

| Toxicology Studies | Evaluating safety profiles of derivatives compared to traditional drugs | Reduced hepatotoxicity in animal models |

Mecanismo De Acción

The mechanism of action of 2-Bromo-2-propylpentanoic acid ethyl ester involves its reactivity with nucleophiles due to the presence of the bromine atom. This reactivity allows it to form covalent bonds with various biological molecules, potentially altering their function. The ester group can also undergo hydrolysis, releasing the corresponding acid and alcohol, which can further participate in biochemical pathways .

Comparación Con Compuestos Similares

2-Bromopropanoic acid ethyl ester: Similar in structure but with a shorter carbon chain.

2-Bromo-2-methylbutanoic acid ethyl ester: Similar brominated ester with a different branching pattern

Uniqueness: 2-Bromo-2-propylpentanoic acid ethyl ester is unique due to its specific carbon chain length and branching, which can influence its reactivity and the types of reactions it undergoes. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective .

Actividad Biológica

Chemical Structure and Properties

2-Bromo-2-propylpentanoic acid ethyl ester is characterized by the presence of a bromine atom at the second carbon of a pentanoic acid backbone, which is further esterified with an ethyl group. Its molecular formula is and it has a molecular weight of approximately 219.11 g/mol. The compound's structure can be represented as follows:

The biological activity of this compound is not extensively documented; however, it is hypothesized that compounds with similar structures may interact with various biochemical pathways due to the presence of reactive functional groups. The bromine atom can serve as a leaving group in nucleophilic substitutions, potentially allowing the compound to participate in biological reactions.

Pharmacological Potential

While direct studies on the pharmacological effects of this compound are scarce, related compounds have shown promise in various therapeutic applications:

- Gastric Acid Secretion Inhibition : As a metabolite of SC 15396, it may inhibit gastric secretion, suggesting potential use in gastrointestinal disorders.

- Cancer Research : Similar compounds have been explored for their ability to selectively induce cancer cell death, highlighting a potential avenue for targeted cancer therapies.

Toxicity and Safety

The compound is classified as corrosive and an irritant, which necessitates careful handling in laboratory settings. Its safety profile is not well established due to limited empirical data.

Data Table: Comparison with Related Compounds

Case Studies and Research Findings

Research on related compounds suggests that the brominated derivatives could exhibit unique biological properties. For instance:

- Gastric Secretion Studies : Investigations into SC 15396 have demonstrated its role in inhibiting gastric secretion via pathways that may also involve 2-bromo derivatives.

- Cancer Cell Studies : Compounds similar to this compound have been shown to selectively induce apoptosis in cancer cells while sparing normal cells, indicating a need for further exploration of its analogs in cancer therapy.

- Synthetic Pathways : The synthesis process involving this compound has been documented, indicating its utility in organic chemistry and potential applications in synthesizing more complex molecules .

Propiedades

IUPAC Name |

ethyl 2-bromo-2-propylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19BrO2/c1-4-7-10(11,8-5-2)9(12)13-6-3/h4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCMXLQNYBNGQAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)(C(=O)OCC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30454370 | |

| Record name | 2-BROMO-2-PROPYLPENTANOIC ACID ETHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99174-91-1 | |

| Record name | 2-BROMO-2-PROPYLPENTANOIC ACID ETHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.